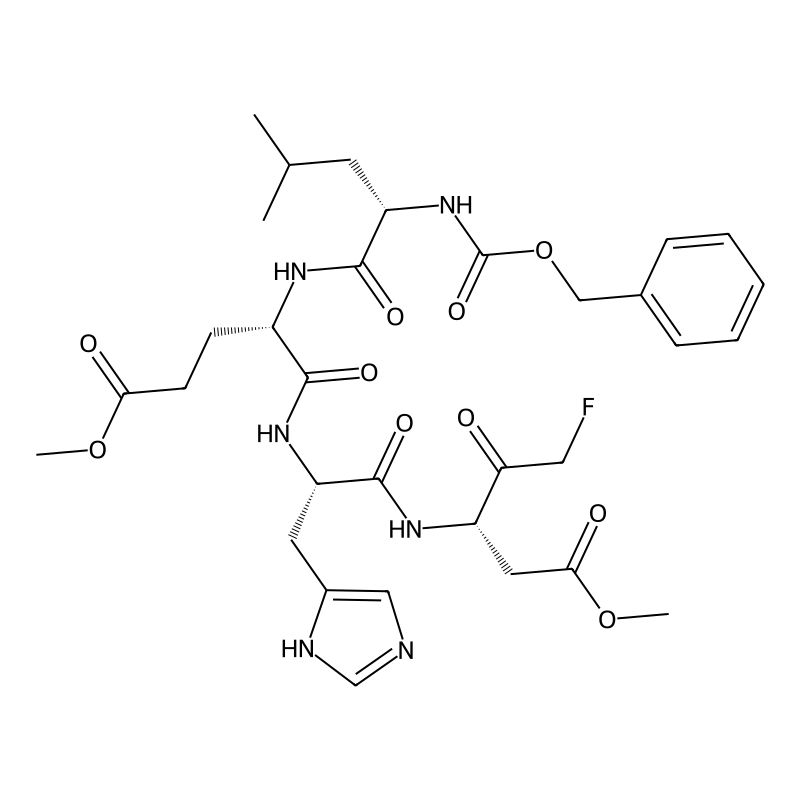

Z-LEHD-fmk

Content Navigation

Pan-caspase inhibitors mask intrinsic vs. extrinsic apoptosis. Z-LEHD-fmk is an irreversible, cell-permeable caspase-9 inhibitor that permanently blocks the intrinsic pathway. • Irreversible fmk warhead - no displacement, stable inhibition in long-term assays. • O-methylated residues + Z-group - superior permeability and intracellular consistency. • Precisely maps mitochondrial cell death in oncology, neuroprotection, and primary cell culture. In stock, global shipping.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Z-LEHD-fmk is a highly specialized, cell-permeable peptide inhibitor designed to selectively and irreversibly block caspase-9, the critical initiator caspase of the intrinsic (mitochondrial) apoptotic pathway. Structurally, it features a benzyloxycarbonyl (Z) protecting group and O-methylated side chains to maximize lipophilicity and cellular uptake, paired with a fluoromethyl ketone (fmk) reactive group that forms a permanent covalent bond with the catalytic cysteine of the target enzyme . In procurement and experimental design, this compound is primarily selected to isolate apoptosome-dependent cell death from death-receptor (extrinsic) pathways, offering a definitive tool for mapping chemotherapeutic resistance, cellular stress responses, and neuroprotective mechanisms where generic pan-caspase inhibition would obscure pathway-specific dynamics.

Research Fit

Substituting Z-LEHD-fmk with broad-spectrum alternatives like Z-VAD-fmk or reversible analogs like Ac-LEHD-CHO critically compromises assay resolution and duration. Pan-caspase inhibitors block both initiator and executioner caspases indiscriminately, making it impossible to determine whether cell death originates from mitochondrial stress (intrinsic) or death-receptor ligation (extrinsic) [1]. Furthermore, reversible aldehyde-based inhibitors (Ac-LEHD-CHO) suffer from competitive displacement and require frequent re-dosing during prolonged in vitro or in vivo studies, whereas the fmk group in Z-LEHD-fmk ensures irreversible target inactivation [1]. Additionally, the O-methylated residues and Z-protecting group in Z-LEHD-fmk provide superior membrane permeability and stability compared to non-methylated or acetylated analogs, preventing inconsistent intracellular concentrations and reduced reproducibility in whole-cell assays.

Substitution Risk

Intrinsic vs. Extrinsic Apoptosis Pathway Isolation

Z-LEHD-fmk demonstrates profound efficacy in isolating the intrinsic apoptotic pathway during chemotherapeutic stress modeling. In sensitive testicular cancer cell lines (e.g., H12.1), pretreatment with 15 μM Z-LEHD-fmk effectively blocks caspase-9 activation, shifting the cisplatin IC50 and inducing a nearly 10-fold increase in chemoresistance, mimicking the phenotype of naturally resistant cell lines [1]. In contrast, pan-caspase inhibitors or untreated baselines fail to isolate the specific upstream initiator, resulting in uninterpretable cell death cascades.

| Evidence Dimension | Cisplatin-induced apoptosis resistance (IC50 shift) |

| Target Compound Data | 15 μM Z-LEHD-fmk induces ~10-fold increase in cisplatin resistance |

| Comparator Or Baseline | Untreated sensitive cells (rapid apoptosis at baseline IC50) |

| Quantified Difference | ~10-fold resistance shift |

| Conditions | H12.1 testicular cancer cells treated with 3-10 μM cisplatin for 24h |

Enables oncology researchers to specifically validate whether a novel drug candidate relies on the apoptosome (caspase-9) pathway for its cytotoxic efficacy.

Ex Vivo Primary Cell and Embryo Viability

Beyond analytical assays, Z-LEHD-fmk serves as a critical media supplement for mitigating handling-induced cellular stress in sensitive ex vivo workflows. In pre-implantation buffalo embryo cultures, supplementation with 20 μM Z-LEHD-fmk significantly enhanced the cleavage rate to 74.2% and lowered the apoptotic index (1.88) compared to untreated controls[1]. This demonstrates the compound's superior ability to penetrate primary cells and halt stress-induced apoptosis without the off-target toxicity often associated with broader spectrum inhibitors.

| Evidence Dimension | Pre-implantation embryo cleavage rate |

| Target Compound Data | 74.2% cleavage rate with 20 μM Z-LEHD-fmk |

| Comparator Or Baseline | Untreated control (significantly lower cleavage, higher apoptotic index) |

| Quantified Difference | Significant enhancement in viability and reduction in apoptosis (p<0.05) |

| Conditions | In vitro maturation and culture of buffalo oocytes/embryos |

Provides a quantifiable yield improvement for laboratories and industrial bioprocessors handling sensitive, high-value primary cells or embryos.

CHO Cell Species Cross-Reactivity

A critical procurement consideration for Z-LEHD-fmk is its species-dependent selectivity profile. While highly specific for human and murine caspase-9, recombinant Chinese hamster caspase-8 exhibits a broad specificity profile that efficiently cleaves LEHD substrates. Consequently, in Chinese Hamster Ovary (CHO) cells, Z-LEHD-fmk lacks the strict specificity seen in human models and cross-reacts with caspase-8 [1]. Buyers must select this compound for human/murine mechanistic studies, but should utilize genetic knockdowns or alternative strategies when attempting to map specific caspase pathways in CHO-based biomanufacturing.

| Evidence Dimension | Target specificity across species |

| Target Compound Data | Cross-reactive with caspase-8 in CHO cells |

| Comparator Or Baseline | Strictly selective for caspase-9 in human/murine cells |

| Quantified Difference | Loss of pathway isolation fidelity in hamster models |

| Conditions | In vitro enzymatic cleavage and whole-cell CHO batch cultures |

Prevents costly experimental artifacts by warning buyers against using this human-optimized inhibitor for pathway mapping in CHO bioproduction lines.

Irreversible vs. Reversible Inhibition

For prolonged cell culture assays, the structural design of Z-LEHD-fmk offers distinct advantages over reversible analogs like Ac-LEHD-CHO. The fluoromethyl ketone (fmk) group acts as a suicide substrate, forming an irreversible covalent bond with the enzyme's active site, whereas aldehyde (-CHO) inhibitors are reversible and susceptible to competitive displacement [1]. Combined with the highly lipophilic benzyloxycarbonyl (Z) group and O-methylated residues, Z-LEHD-fmk maintains continuous intracellular target engagement without the need for frequent media replenishment during multi-day neuroprotection or oncology assays .

| Evidence Dimension | Inhibitor binding mechanism and cellular retention |

| Target Compound Data | Irreversible covalent binding (fmk) with high permeability (Z-group) |

| Comparator Or Baseline | Reversible competitive binding (CHO) with lower permeability (Ac-group) |

| Quantified Difference | Elimination of assay drift caused by inhibitor washout |

| Conditions | Multi-day in vitro cell culture and in vivo neuroprotection models |

Reduces reagent consumption and minimizes handling steps in long-term assays by eliminating the need for continuous re-dosing.

Apoptotic Pathway Deconvolution

Essential for oncology drug discovery where researchers must determine if a novel cytotoxic agent triggers death via the intrinsic mitochondrial pathway (blockable by Z-LEHD-fmk) or the extrinsic death-receptor pathway [1].

Ex Vivo Primary Cell and Embryo Preservation

Highly suitable as a media supplement in reproductive biology and primary tissue culture to suppress handling-induced, apoptosome-mediated cellular stress, thereby increasing usable cell yields[2].

In Vivo Neuroprotection Modeling

Ideal for systemic administration in animal models of spinal cord injury or ischemia-reperfusion, where its high cell permeability and irreversible binding provide sustained protection of neuronal tissues against caspase-9-driven degeneration.

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Sequence

Apoptosis Inducing Factor Is Involved in Stretch-Induced Apoptosis of Myoblast via a Caspase-9 Independent Pathway

Fang Wang, Zhu-Liang Wei, Xian-Rui Sun, Qiang Zhang, Cai-Xia Zhang, Wen-Xin Jiang, Xiao Yan, Jia-Ning Liu, Xiao YuanPMID: 27735993 DOI: 10.1002/jcb.25759

Abstract

The apoptosis of myoblast in response to excessive cyclic stretch is crucial in adaptive construction of skeletal muscles in orthopedic functional therapy. Mitochondria signaling pathway is the central links in the execution of the intrinsic apoptotic cascade, but its molecular mechanism in stretch-induced apoptosis in myoblasts remains incompletely understood. The aim of this study was to investigate the mechanobiological roles of caspase-9 and Apoptosis Inducing Factor (AIF), two important components in mitochondrial pathway, in stretch-induced apoptosis of myoblast. Hoechst 33258 was used to observe apoptotic cells morphologically and flow cytometry to analyze apoptosis rate of myoblasts. Protein and mRNA of caspase-9 and AIF were detected by Western blotting and RT-PCR. Furthermore, caspase-9 specific inhibitor z-LEHD-fmk was applied to clear the mechanism of caspase-9 pathway in stretch-induced apoptosis. We found that apoptotic rate induced by cyclic stretch increased in a time-dependent manner, and the same tendency of mRNA and protein of caspase-9 and AIF. Caspase-9 inhibition reduced stretch-induced apoptosis, but had no effect on expression of AIF. We concluded that caspase-9 and AIF played an important role in stretch-induced apoptosis in myoblast, and AIF was involved in the process in a caspase-9 independent way. J. Cell. Biochem. 118: 829-838, 2017. © 2016 Wiley Periodicals, Inc.The application of apoptotic inhibitor in apoptotic pathways of MII stage porcine oocytes after vitrification

Y Niu, J Dai, C Wu, Y Chen, S Zhang, D ZhangPMID: 27641614 DOI: 10.1111/rda.12772

Abstract

Apoptosis is one of the main drivers of the decline in developmental potential of porcine oocytes after vitrification. However, which apoptotic pathways are engaged after vitrification remains poorly understood. To distinguish among the possible apoptotic pathways induced by vitrification of MII stage porcine oocytes, this study detected activity and expression levels of several key proteins and genes in both the death receptor and mitochondrial pathways using in situ fluorescence staining and real-time PCR (RT-PCR) following the addition of specific inhibitors of either the death receptor or the mitochondrial apoptotic pathway (Z-IETD-FMK or Z-LEHD-FMK, respectively) into the incubation solution. Survival and parthenogenetic developmental ability were also examined. The results showed the following: (i) compared with the vitrified group, the activities of pan-caspase, caspase 3, caspase 8 and caspase 9 as well as the early apoptotic rate were significantly lower in the Z-IETD-FMK and Z-LEHD-FMK groups (p < .05); (ii) After vitrification, mitochondrial ΔΨm decreased from 1.33 for fresh oocytes to 0.90 for vitrified oocytes, while the addition of Z-IETD-FMK or Z-LEHD-FMK following vitrification increased mitochondrial ΔΨm to 1.09 and 1.05, respectively (p < .05); (iii) Relative expression levels of apoptotic-related genes from both the death receptor pathway (caspase 8 and TNF-α) and the mitochondrial pathway (caspase 9, Bcl-2 and CuZnSOD) changed substantially after the addition of Z-IETD-FMK or Z-LEHD-FMK into the incubation solution; (iv) Survival, cleavage and blastocyst rates were higher in the Z-IETH-FMK or Z-LEHD-FMK groups than in the vitrified group (p < .05). In summary, both the death receptor and the mitochondrial apoptotic pathways participate in the apoptosis of MII stage porcine oocytes after vitrification.Regulation of Intrinsic and Extrinsic Apoptotic Pathways in Osteosarcoma Cells Following Oleandrin Treatment

Yunlong Ma, Bin Zhu, Lei Yong, Chunyu Song, Xiao Liu, Huilei Yu, Peng Wang, Zhongjun Liu, Xiaoguang LiuPMID: 27886059 DOI: 10.3390/ijms17111950

Abstract

Our previous study has reported the anti-tumor effect of oleandrin on osteosarcoma (OS) cells. In the current study, we mainly explored its potential regulation on intrinsic and extrinsic apoptotic pathway in OS cells. Cells apoptosis, reactive oxygen species (ROS) and mitochondrial membrane potential (MMP) were detected using fluorescence staining and flow cytometry. Caspase-3 activity was detected using a commercial kit. The levels of cytoplasmic cytochrome c, mitochondrial cytochrome c, bcl-2, bax, caspase-9, Fas, FasL, caspase-8 and caspase-3 were detected by Western blotting. z-VAD-fmk was applied to block both intrinsic and extrinsic apoptosis pathways, and cells apoptosis was also tested. Furthermore, we used z-LEHD-fmk and Fas blocking antibody to inhibit intrinsic and extrinsic pathways, separately, and the selectivity of oleandrin on these pathways was explored. Results showed that oleandrin induced the apoptosis of OS cells, which was accompanied by an increase in ROS and a decrease in MMP. Furthermore, cytochrome c level was reduced in mitochondria but elevated in the cytoplasm. Caspase-3 activity was enhanced by oleandrin in a concentration- and time-dependent manner. Oleandrin also down-regulated the expression of bcl-2, but up-regulated bax, caspase-9, Fas, FasL, caspase-8 and caspase-3. In addition, the suppression of both apoptotic pathways by z-VAD-fmk greatly reverted the oleandrin-induced apoptosis. Moreover, the suppression of one pathway by a corresponding inhibitor did not affect the regulation of oleandrin on another pathway. Taken together, we concluded that oleandrin induced apoptosis of OS cells via activating both intrinsic and extrinsic apoptotic pathways.Exploration of Bcl-2 family and caspases-dependent apoptotic signaling pathway in Zearalenone-treated mouse endometrial stromal cells

Jin Hu, Minglong Xu, Yujian Dai, Xiaolin Ding, Cheng Xiao, Hongjun Ji, Yinxue XuPMID: 27286704 DOI: 10.1016/j.bbrc.2016.05.161

Abstract

Zearalenone (ZEA) is a nonsteroidal estrogenic mycotoxin found in several food commodities worldwide. Although the toxicity of ZEA have been widely studied in a number of cell types, the mechanistic role of ZEA on apoptosis of endometrial stromal cells (ESCs) remains poorly understood. The objective of this study was to determine the effects of ZEA on apoptosis of mouse ESCs and explore the signaling pathway underlying the cytotoxicity of ZEA. The results showed that ZEA treatment caused obvious apoptosis in ESCs as determined by the flow cytometry and terminal deoxynucleotidyl transferase-mediated deoxyuridine triphosphate nick end labeling (TUNEL) assay. Immunoblotting and real-time quantitative polymerase chain reaction (RT-qPCR) revealed that ZEA treatment increased the ratio of Bax/Bcl-2. The enzymatic activity assays revealed that caspases-3 and caspase-9 were activated by ZEA treatment in a dose-dependent manner. In addition, flow cytometry show that the apoptotic percentages of cells pretreated with Z-VAD-FMK and Z-LEHD-FMK were markedly reduced compared to the ZEA-treated cells. Overall, the results suggested that ZEA induced obvious apoptosis in ESCs via a Bcl-2 family and caspases-dependent signaling pathway.The soluble VEGF receptor sFlt-1 contributes to endothelial dysfunction in IgA nephropathy

Yaling Zhai, Youxia Liu, Yuanyuan Qi, Xiaoqing Long, Jingge Gao, Xingchen Yao, Yazhuo Chen, Xinnian Wang, Shan Lu, Zhanzheng ZhaoPMID: 32790760 DOI: 10.1371/journal.pone.0234492

Abstract

Endothelial injury is a common manifestation in IgA nephropathy (IgAN). After the previous identification of the upregulated soluble fms-like tyrosine kinase-1 (sFlt-1) correlated with endothelial injury in IgAN, in the present study, we further explored the role of sFlt-1 in endothelial injury in IgAN. We enrolled 72 patients with IgAN and detected the sFlt-1 levels. The polymeric IgA1 (pIgA1) complexes were isolated from the pooled plasma samples of another 10 patients with IgAN. Apoptosis proteins were detected in cultured human umbilical vein endothelial cells (HUVECs) with the stimulation of recombinant sFlt-1 or the caspase-9 inhibitor Z-LEHD-FMK. We identified there were positive correlations between sFlt-1 and IgA-IgG complex as well as vWF levels in patients with IgAN. The sFlt-1 levels in HUVECs were significantly upregulated by pIgA1 complex derived from IgAN patients in a concentration-dependent manner. The proliferation ability of HUVECs was damaged when stimulated with sFlt-1 protein in a time- and dose- dependent manner. And the apoptosis rate was up-regulated significantly as the stimulation concentrations of sFlt-1 increased. We found sFlt-1 challenge could significantly increase the expression of vWF. In addition, sFlt-1 increased the levels of caspase-9, caspase-3, Bax and mitochondrial membrane potential; facilitated the release of cytochrome C from mitochondria to cytoplasma. In contrast, Z-LEHD-FMK attenuated high sFlt-1-induced HUVECs apoptosis. In conclusion, our study demonstrated that sFlt-1 expression was up-regulated by the challenge of pIgA1 complex derived from patients with IgAN. Furthermore, increased sFlt-1 facilitated human umbilical vein endothelial cells apoptosis via the mitochondrial-dependent pathway.Piperine functions as a tumor suppressor for human ovarian tumor growth via activation of JNK/p38 MAPK-mediated intrinsic apoptotic pathway

Lihui Si, Ruiqi Yang, Ruixin Lin, Shuli YangPMID: 29717031 DOI: 10.1042/BSR20180503

Abstract

Piperine, a kind of natural alkaloid found in the fruit of black (Linn) and long (

Linn), has shown antitumor activities toward various cancer cell lines. However, the antitumor effects of Piperine on ovarian cancer and the underlying mechanism are not fully elucidated. Our result showed that Piperine reduced the cell viability of A2780 cells in a concentration and time-dependent manner, but has not any effect on normal ovarian cells. Flow cytometric analysis revealed that Piperine suppressed cells proliferation via induction of apoptosis, which was followed by release of mitochondrial cytochrome

to cytosol, activation of caspase-3 and -9, as well as cleaved PARP. Moreover, Western blot results confirmed that Piperine (8, 16, and 20 μM) decreased phosphorylation of JNK and p38 MAPK in A2780 cells. In addition, caspase-3 inhibitor (Z-DEVD-FMK), caspase-9 inhibitor (Z-LEDH-FMK), JNK-inhibitor (SP600125), or p38 MAPK inhibitor (SB203580) could abate the apoptosis induced by Piperine (20 μM) treatment, while caspase-8 inhibitor (Z-IETD- FMK) exhibited no inhibitory effect on the induction of apoptosis in A2780 cells. These results provide the first evidence for the anticancer potential of Piperine in ovarian cancer cells, partially via JNK/p38 MAPK-mediated intrinsic apoptotic pathway.

[p14ARF enhances cisplatin-induced apoptosis in human osteosarcoma cells in p53-independent pathway]

Xiufang Huang, Xiangwei Yuan, Zhongxian Chen, Shenggen LiangPMID: 26815194 DOI:

Abstract

To study effect of tumor suppressor p14ARF on cisplatin-induced apoptosis in human osteosarcoma cells with its molecular mechanisms to provide evidences for increasing chemosensitivity of osteosarcoma.pcDNA3.1-p14ARF plasmid was stable transfected into MG63 cells lack of p14ARF expression. Expression of p14ARF on mRNA and protein level was evaluated with RT-PCR and Western blot. MG63, MG63-vec and MG63-ARF cells were treated with cisplatin. Cell growth inhibition and IC50 were determined through MTT assay. Apoptosis was detected using fluorescence-activated cell sorting and Hoechst33258 staining. The expression of p53, Bax, p21, Mdm2, Fas, Caspase-3, caspase-9 and PARP was detected with Western blot. RNAi was used to silence p53. Cells were pre-treated with Caspase-9 specific inhibitor Z-LEHD-FMK to determine whether the effect was Caspase-9-dependent.

There was no expression of p14ARF in MG63 and MG63-vec cells but obvious expression in MG63-ARF cells on mRNA and protein level. Cell viability was 84.2%±4.3%, 80.8%±4.3% and 58.9%±5.4% in MG63, MG63-vec, and MG63-ARF cells after treatment of cisplatin for 72 h. IC50 was (11.1±0.6), (10.7±0.9) and (7.2±0.7) µmol/L. The apoptotic rate was 13.6%, 18.5% and 35.9% in groups, There were more obvious apoptotic more changes in MG63-ARF cells than MG63 and MG63-vec cells, and activation of Caspase-3, 9 and PARP on higher level in U2OS-ARF cells after stimulation with cisplatin for 72 h. The expression of p53, Bax, p21, Mdm2 and Fas, in MG63-vec and MG63-ARF cells did not changed (P>0.05). The expression of p53 was effectively and continuously suppressed by p53-siRNA in U2OS-vec and U2OS-ARF cells. The p53 silencing did not alter the cytotoxicity mediated by cisplatin treatment for 72 h (P>0.05). Cell viability was 96.8%±3.6%, 54.1%±5.7% and 89.5%±5.1% in Z-LEHD-FMK, cisplatin and Z-LEHD-FMK+cisplatin groups.

p14ARF enhances cisplatin-induced apoptosis in human osteosarcoma MG63 cells in p53-independent caspase-9-dependent pathway, in which the intrinsic mitochondrial apoptotic pathway is involved.

Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response

N Mullani, M K Singh, A Sharma, K Rameshbabu, R S Manik, P Palta, S K Singla, M S ChauhanPMID: 26850530 DOI: 10.1016/j.rvsc.2015.11.008

Abstract

The present investigation was done to study the effect of caspase-9 inhibitor Z-LEHD-FMK, on in vitro produced buffalo embryos. Z-LEHD-FMK is a cell-permeable, competitive and irreversible inhibitor of enzyme caspase-9, which helps in cell survival. Buffalo ovaries were collected from slaughterhouse and the oocytes were subjected to in vitro maturation (IVM), in vitro fertilization (IVF) and in vitro culture (IVC). The culture medium was supplemented with Z-LEHD-FMK at different concentrations i.e. 0 μM (control), 10 μM, 20 μM, 30 μM and 50 μM during IVM and IVC respectively. After day-2 post-insemination, the cleavage rate was significantly higher (74.20 ± 5.87% at P<0.05) in the group treated with 20 μM of Z-LEHD-FMK than at any other concentration. Same trend was observed in the blastocyst production rate which was higher at 20 μM (27.42 ± 2.94% at P<0.05). The blastocysts obtained at day-8 of the culture at different concentrations were subjected to TUNEL assay, to determine the level of apoptosis during the culture medium supplied with 20 μM Z-LEHD-FMK which showed apoptotic index significantly lower (1.88 ± 0.87 at P<0.05). There was a non-significant increase in total cell number in all Z-LEHD-FMK treated blastocysts. The quantitative gene expression of CHOP and HSP10 genes showed significant increase (P<0.05) in the group treated with 50 μM Z-LEHD-FMK, while, HSP40 showed significant increase (P<0.05) at 30 μM and 50 μM Z-LEHD-FMK concentrations. From the afore mentioned results we conclude that, Z-LEHD-FMK at 20 μM increased the cleavage and blastocyst rate of buffalo pre-implantation embryos also affecting the rate of apoptosis and cellular stress at various concentrations.Modulatory effect of curcumin on ketamine-induced toxicity in rat thymocytes: Involvement of reactive oxygen species (ROS) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway

Svetlana Pavlovic, Zorica Jovic, Radmila Karan, Dane Krtinic, Gorana Rankovic, Mladjan Golubovic, Jelena Lilic, Voja PavlovicPMID: 29579407 DOI: 10.17305/bjbms.2018.2607

Abstract

Ketamine is a widely used anesthetic in pediatric clinical practice. Previous studies have demonstrated that ketamine induces neurotoxicity and has a modulatory effect on the cells of the immune system. Here, we evaluated the potential protective effect and underlying mechanisms of natural phenolic compound curcumin against ketamine-induced toxicity in rat thymocytes. Rat thymocytes were exposed to 100 µM ketamine alone or combined with increasing concentrations of curcumin (0.3, 1, and 3 μM) for 24 hours. Cell viability was analyzed with CCK-8 assay kit. Apoptosis was analyzed using flow cytometry and propidium iodide as well as Z-VAD-FMK and Z-LEHD-FMK inhibitors. Reactive oxygen species (ROS) production and mitochondrial membrane potential [MMP] were measured by flow cytometry. Colorimetric assay with DEVD-pNA substrate was used for assessing caspase-3 activity. Involvement of phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway was tested with Wortmannin inhibitor. Ketamine induced toxicity in cells, increased the number of hypodiploid cells, caspase-3 activity and ROS production, and inhibited the MMP. Co-incubation of higher concentrations of curcumin (1 and 3 μM) with ketamine markedly decreased cytotoxicity, apoptosis rate, caspase-3 activity, and ROS production in rat thymocytes, and increased the MMP. Application of Z-VAD-FMK (a pan caspase inhibitor) or Z-LEHD-FMK (caspase-9 inhibitor) with ketamine effectively attenuated the ketamine-induced apoptosis in rat thymocytes. Administration of Wortmannin (a PI3K inhibitor) with curcumin and ketamine significantly decreased the protective effect of curcumin on rat thymocytes. Our results indicate that ketamine-induced toxicity in rat thymocytes mainly occurs through the mitochondria-mediated apoptotic pathway and that the PI3K/Akt signaling pathway is involved in the anti-apoptotic effect of curcumin.Inhibition of caspase-9 aggravates acute liver injury through suppression of cytoprotective autophagy

Rui Guo, Bin Lin, Jing Fei Pan, Emily C Liong, Ai Min Xu, Moussa Youdim, Man Lung Fung, Kwok Fai So, George L TipoePMID: 27580936 DOI: 10.1038/srep32447

Abstract

Acute liver disease is characterized by inflammation, oxidative stress and necrosis, which can greatly influence the long term clinical outcome and lead to liver failure or cancer. Here, we initially demonstrated the beneficial role of caspase-9-dependent autophagy in acute liver injury. Treatment with caspase-9 inhibitor z-LEHD-FMK in HepG2 cells, AML12 cells and C57BL/b6N mice exacerbated CCl4-induced acute hepatocellular damage, and also down-regulated autophagy markers expression levels, indicating that caspase-9 inhibition may aggravate acute liver damage by suppressing cytoprotective autophagy. CCl4 was used as an acute liver injury inducer which caused oxidative stress and apoptosis through up-regulation of HIF-1α, as well as triggered hepatic inflammation and necroptosis via TLR4/NF-κB pathway. Caspase-9 Thr125 site was firstly phosphorylated by ERK1/2 which subsequently activated the cytoprotective autophagy process to attenuate acute CCl4 injury. Caspase-9 inhibition further aggravated hepatic necroptosis through NF-κB expression, leading to increased pro-inflammatory mediators levels, suggesting a protective role of caspase-9-dependent autophagy in the inflammatory process as well as its possibility being a new therapeutic target for the treatment of acute liver injury.Explore Compound Types